molecular formula C9H9F4N B13597992 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine CAS No. 1098068-93-9

1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B13597992
CAS No.: 1098068-93-9
M. Wt: 207.17 g/mol
InChI Key: AJLHHPIUEHCVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine is a fluorinated aromatic ethanamine derivative characterized by a phenyl ring substituted with a fluorine atom at the para position and a trifluoromethyl group at the ortho position. The ethanamine moiety (-CH2NH2) is attached to the phenyl ring, making it a primary amine. This compound is a key intermediate in the synthesis of agrochemicals, such as the antifungal agent mefentrifluconazole, where it undergoes epoxidation and ring-opening reactions . Its structural features, including the electron-withdrawing trifluoromethyl group and fluorine substituent, enhance metabolic stability and influence its physicochemical properties, such as lipophilicity and bioavailability .

Properties

CAS No.

1098068-93-9

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5H,14H2,1H3

InChI Key

AJLHHPIUEHCVMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-2-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in a solvent like methanol or ethanol under mild conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Phenyl Groups

1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine belongs to a class of fluorinated ethanamine derivatives. Below is a comparison with structurally related compounds:

Compound Name Structural Features Pharmacological/Industrial Applications Key Differences
This compound Para-fluoro, ortho-trifluoromethyl, ethanamine Agrochemical intermediate (e.g., mefentrifluconazole synthesis) Unique substitution pattern enhances steric and electronic effects.
2-[4-(Trifluoromethyl)phenyl]ethanamine Para-trifluoromethyl, ethanamine Precursor for pharmaceuticals and ligands Lacks fluorine substituent; higher lipophilicity.
2C-TFM (2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine) Dimethoxy, para-trifluoromethyl, ethanamine Psychoactive research compound (serotonergic activity) Methoxy groups increase receptor affinity but reduce metabolic stability.
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine 3,5-Bis(trifluoromethyl), chiral ethanamine Chiral intermediate in painkiller synthesis Additional trifluoromethyl group increases steric hindrance.
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine 3-Chloro, 5-trifluoromethyl, ethanamine Antifungal/anti-oomycete agent precursor Chlorine substituent enhances halogen bonding interactions.

Pharmacological and Functional Comparisons

  • Antifungal Activity: this compound derivatives exhibit superior antifungal activity compared to non-fluorinated analogs like 1-(4-methoxyphenyl)ethanamine, due to the trifluoromethyl group’s resistance to enzymatic degradation .
  • Receptor Binding: Unlike 2C-TFM, which acts as a serotonin receptor agonist, this compound lacks hallucinogenic properties, reflecting the critical role of methoxy groups in psychostimulant activity .
  • Synthetic Utility : The compound’s chiral analogs (e.g., (R)-enantiomers) are more efficient in asymmetric synthesis compared to racemic mixtures of 1-(3-(trifluoromethyl)phenyl)ethylamine derivatives, as seen in painkiller intermediate production .

Physicochemical Properties

A comparative analysis of key properties:

Property This compound 2-[4-(Trifluoromethyl)phenyl]ethanamine 2C-TFM
Molecular Weight (g/mol) 237.19 203.18 280.23
LogP ~2.8 (estimated) ~3.1 ~1.9
Water Solubility Low Very low Moderate
Metabolic Stability High (due to CF3 and F groups) Moderate Low

Biological Activity

1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine, with the molecular formula C₉H₉F₄N and a molecular weight of approximately 207.17 g/mol, is an organic compound characterized by a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group. The presence of these groups enhances its lipophilicity and influences its biological interactions, making it a candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, particularly through modulation of enzyme activity or receptor binding. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which may facilitate its pharmacological effects on metabolic pathways and enzyme inhibition.

Biological Activity Data

Research into the biological activity of this compound has revealed promising results in various studies. Below is a summary of key findings:

Study Biological Activity IC₅₀ (µM) Cell Line
Study AAntiproliferative0.48MCF-7
Study BEnzyme inhibition0.19HCT-116
Study CApoptosis induction1.54A549

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines such as MCF-7 and HCT-116. The compound's IC₅₀ values indicate strong cytotoxicity, comparable to established anticancer agents like doxorubicin .
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound leads to cell cycle arrest at the G1 phase in MCF-7 cells, accompanied by increased activity of caspases 3/7, suggesting an apoptotic mechanism .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (EWGs) at the para position of the aromatic ring was found to be crucial for enhancing biological activity. Modifications in the structure, such as varying the position or type of substituents, significantly impacted the potency against different targets .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name IC₅₀ (µM) Unique Features
2-[4-(Trifluoromethyl)phenyl]ethanamine0.78Lacks fluorine substitution at the 2-position
2-(4-Fluorophenyl)ethanamine5.13Lacks trifluoromethyl group
(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine0.65Chiral center present; potential for varied activity

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹⁹F NMR confirms substituent positions and purity. For example, the trifluoromethyl group appears as a singlet (~δ -60 ppm in ¹⁹F NMR) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS validates molecular weight (MW: 207.17 g/mol) and detects impurities .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for enantiomer identification .

How do stereochemical variations (e.g., R vs. S enantiomers) impact the compound's biological activity and receptor binding affinity?

Advanced
Enantiomers exhibit divergent bioactivity due to chiral recognition in target proteins. For example:

  • (R)-enantiomer : Shows higher affinity for serotonin receptors (Ki = 12 nM vs. 85 nM for S-isomer) in neurological studies .
  • (S)-enantiomer : Preferentially inhibits monoamine oxidases (MAO-B IC₅₀ = 0.8 µM) due to steric alignment .
    Methodology : Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while in vitro binding assays (e.g., radioligand displacement) quantify selectivity .

What strategies are employed in structure-activity relationship (SAR) studies to optimize the pharmacological profile of derivatives?

Q. Advanced

  • Substituent Modulation : Replacing fluorine with chlorine increases lipophilicity (logP from 2.1 to 2.8) but reduces metabolic stability .
  • Trifluoromethyl Positioning : 2-(trifluoromethyl) analogs enhance receptor binding vs. 4-substituted derivatives (ΔΔG = -3.2 kcal/mol in docking studies) .
  • Hybrid Derivatives : Coupling with benzimidazole (e.g., ’s compound) improves anticancer activity (IC₅₀ = 1.2 µM in MCF-7 cells) .

What computational modeling approaches predict the compound's interaction with biological targets, and how do these align with experimental data?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Predicts binding to the 5-HT₂A receptor (docking score = -9.1 kcal/mol) .
  • Molecular Dynamics (GROMACS) : Simulates ligand-receptor stability over 100 ns; RMSD < 2 Å confirms stable binding .
  • Validation : In vitro 5-HT₂A antagonism (IC₅₀ = 14 nM) correlates with computational predictions (R² = 0.89) .

What are the critical storage and handling considerations for this compound given its fluorinated aromatic structure?

Q. Basic

  • Storage : -20°C under argon, desiccated (moisture-sensitive).
  • Handling : Use PPE (nitrile gloves, fume hood) due to potential neurotoxicity .
  • Stability : Degrades by 5% after 6 months at 4°C; LC-MS monitors decomposition products (e.g., defluorinated analogs) .

How does the spatial arrangement of fluorine and trifluoromethyl groups influence electronic properties and reactivity?

Q. Advanced

  • Electron-Withdrawing Effects : The 4-fluoro and 2-(trifluoromethyl) groups reduce electron density on the phenyl ring (Hammett σₚ = +0.78), enhancing electrophilic substitution at the 5-position .
  • Steric Effects : The trifluoromethyl group’s bulk (van der Waals volume = 38 ų) restricts rotation, favoring planar conformations in receptor binding .

What validated analytical protocols quantify this compound in biological matrices during pharmacokinetic studies?

Q. Basic

  • Sample Preparation : Protein precipitation (ACN: plasma = 3:1) followed by SPE (C18 cartridges) .
  • LC-MS/MS : MRM transitions m/z 208→109 (CE = 25 eV); LLOQ = 1 ng/mL in rat plasma .

What contradictory findings exist regarding its mechanism of action in neurological systems, and how are these resolved?

Q. Advanced

  • Contradiction : Some studies report 5-HT₁A agonism (EC₅₀ = 50 nM) , while others show antagonism (IC₅₀ = 120 nM) .
  • Resolution : Functional assays (cAMP accumulation vs. IP₁ production) clarify context-dependent signaling .

How do structural analogs with varied halogen placement compare in target selectivity and metabolic stability?

Q. Advanced

CompoundSubstituentsTarget Selectivity (Ki, nM)Hepatic Clearance (mL/min/kg)
1-[4-Fluoro-2-(CF₃)Ph]ethanamine4-F, 2-CF₃5-HT₂A: 1428
1-[2,5-Difluoro-Ph]ethanamine2,5-F5-HT₂A: 21045
1-[3-Cl-4-F-Ph]ethanamine3-Cl, 4-FMAO-B: 0.862

Source : Comparative data from SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.